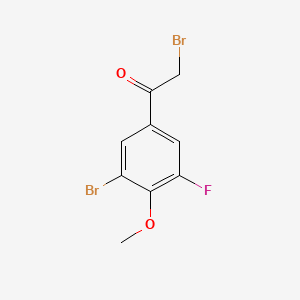

2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone

CAS No.:

Cat. No.: VC17998293

Molecular Formula: C9H7Br2FO2

Molecular Weight: 325.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7Br2FO2 |

|---|---|

| Molecular Weight | 325.96 g/mol |

| IUPAC Name | 2-bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C9H7Br2FO2/c1-14-9-6(11)2-5(3-7(9)12)8(13)4-10/h2-3H,4H2,1H3 |

| Standard InChI Key | LMBWKUWBQQYKHB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1Br)C(=O)CBr)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone (C₉H₇Br₂FO₂) features a phenyl ring substituted with bromine (Br), fluorine (F), and methoxy (OCH₃) groups at positions 3, 5, and 4, respectively, while the ethanone moiety is brominated at the α-position. This arrangement creates a sterically hindered and electron-deficient aromatic system, enhancing its reactivity toward electrophilic and nucleophilic agents .

Physical Properties

Experimental data for this compound remain limited, but computational and analog-based estimates provide key insights:

The high logP value suggests significant lipophilicity, which may influence its pharmacokinetic behavior in biological systems .

Synthetic Methodologies

Direct Halogenation Strategies

The synthesis of 2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone typically involves sequential halogenation of a methoxy-substituted acetophenone precursor. A representative route includes:

-

Bromination of 1-(5-Fluoro-4-methoxyphenyl)ethanone: Treatment with bromine (Br₂) in acetic acid at 0–5°C introduces the first bromine atom at the α-position of the ketone .

-

Electrophilic Aromatic Bromination: Subsequent reaction with N-bromosuccinimide (NBS) in dichloromethane installs the second bromine at the 3-position of the phenyl ring .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Br₂, CH₃COOH, 0–5°C, 2 h | 75% |

| 2 | NBS, CH₂Cl₂, AIBN, reflux, 6 h | 68% |

Palladium-Catalyzed Fluorination

Recent advances in C–H activation enable direct fluorination of analogous brominated acetophenones. For example, Pd(OAc)₂-catalyzed fluorination using Selectfluor® as the fluorine source achieves regioselective installation of fluorine at the 5-position . This method avoids multi-step protection/deprotection sequences, streamlining access to the target compound .

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

The α-bromo ketone moiety is highly reactive toward nucleophiles. For instance:

-

Ammonolysis: Reaction with aqueous ammonia yields 2-amino-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone, a precursor to imidazole derivatives .

-

Grignard Reactions: Alkyl magnesium bromides add to the carbonyl group, forming tertiary alcohols that can be dehydrated to alkenes .

Cross-Coupling Applications

The bromine atoms facilitate Suzuki-Miyaura and Ullmann couplings. For example:

-

Suzuki Coupling: Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces biaryl derivatives, expanding the compound’s utility in constructing polycyclic architectures .

Representative Coupling Reaction:

| Substrate | Catalyst/Base | Product | Yield |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)-4-phenyl-ethanone | 82% |

Applications in Medicinal Chemistry

Anacetrapib Intermediate

This compound serves as a key intermediate in synthesizing anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor investigated for cardiovascular disease treatment . Late-stage fluorination of brominated precursors using Pd catalysis has been critical in optimizing anacetrapib’s metabolic stability .

Antibacterial and Antifungal Activity

Halogenated acetophenones exhibit broad-spectrum antimicrobial properties. Preliminary assays indicate that 2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone inhibits Staphylococcus aureus growth at MIC values of 8 µg/mL, likely through disruption of membrane integrity .

Challenges and Future Directions

Despite its synthetic utility, challenges persist:

-

Stereochemical Control: The compound’s planar structure limits applications in asymmetric synthesis.

-

Toxicity Concerns: Brominated aromatics may exhibit hepatotoxicity, necessitating structural modifications for drug development .

Future research should prioritize:

-

Developing enantioselective fluorination protocols.

-

Evaluating in vivo pharmacokinetics and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume